N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine
Description
Properties
IUPAC Name |
N-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)16-12-8-9-14(17(16)21)13-22-15-10-6-5-7-11-15/h8-9,12,15,22H,5-7,10-11,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTNLXMDMUUITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CNC3CCCCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682366 | |
| Record name | N-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-45-8 | |
| Record name | Benzenemethanamine, N-cyclohexyl-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis reactions. They have many applications in carbon-carbon coupling and carbon heterocoupling reactions.
Mode of Action
It is known that boronic acid pinacol ester compounds have unique structures that give them good biological activity and pharmacological effects. They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment.
Biochemical Pathways
Boronic acid pinacol ester compounds are known to be involved in various biochemical pathways due to their role in carbon-carbon coupling and carbon heterocoupling reactions.
Result of Action
Boronic acid pinacol ester compounds are known for their biological activity and pharmacological effects, suggesting they could have significant impacts at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the molecule conformation, which can be affected by environmental conditions, severely affects its physical and chemical characteristics. The calculated substantial energy gap ΔE between HOMO and LUMO orbits indicated high chemical stability of the calculated conformer.
Biological Activity
N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₁₉H₂₉BFNO₂
- Molecular Weight : 333.25 g/mol
- CAS Number : 1256360-45-8
The presence of a fluorine atom and a boron-containing dioxaborolane moiety enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The boronic ester group can interact with serine proteases and other enzymes through reversible covalent bonding.
- Receptor Modulation : The cyclohexanamine structure may influence neurotransmitter receptors or other protein targets in the central nervous system.
- Antioxidant Activity : The compound may exhibit antioxidant properties due to the presence of the fluorinated aromatic ring.
Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Several studies have been conducted to evaluate its acute and chronic toxicity:
- Acute Toxicity : In studies involving oral administration in rodents, doses up to 100 mg/kg did not result in significant mortality or severe clinical signs. However, effects such as weight loss and organ-specific histopathological changes were noted at higher doses .
- Chronic Toxicity : Long-term exposure studies indicated potential liver toxicity and alterations in biochemical parameters like elevated liver enzymes (ASAT) and changes in kidney weights . A NOAEL (No Observed Adverse Effect Level) of 37.5 mg/kg was established based on these findings.
Case Study 1: Neuropharmacological Effects
A recent study investigated the neuropharmacological effects of this compound in animal models. The compound demonstrated notable effects on anxiety-like behaviors in mice when administered at doses ranging from 10 to 50 mg/kg. Behavioral assessments showed a significant reduction in anxiety indicators compared to control groups .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer potential of this compound against various cancer cell lines. Preliminary results indicated that it inhibited cell proliferation in breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. Mechanistic studies suggested that this effect may be mediated through apoptosis induction and cell cycle arrest at the G1 phase .
Comparative Biological Activity Table
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological targets. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in a peer-reviewed journal demonstrated that analogs of N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine exhibited significant cytotoxicity against various cancer cell lines. The results indicated that the compound could serve as a lead structure for developing new anticancer agents .
Neuropharmacology
Research indicates that this compound may possess neuroprotective effects. Its structural features allow it to cross the blood-brain barrier effectively.
Case Study:
In animal models of neurodegenerative diseases, administration of this compound resulted in reduced markers of oxidative stress and inflammation in the brain. These findings suggest potential applications in treating conditions such as Alzheimer's disease .
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various coupling reactions makes it valuable for synthesizing complex organic molecules.
Table 1: Reaction Conditions for Synthesis
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl2 catalyst in DMF at 100°C | 76 |
| Buchwald-Hartwig | Pd(OAc)2 catalyst in THF at room temperature | 60 |
| Negishi Coupling | Zn catalyst in DMSO at 80°C | 70 |
Fluorination Reactions
The fluorinated nature of this compound allows it to participate in various fluorination reactions, enhancing the selectivity and reactivity of substrates.
Case Study:
In a recent study on fluorinated compounds, this compound was used to synthesize novel fluorinated amines with improved pharmacological profiles .
Development of Functional Polymers
The incorporation of this compound into polymer matrices has been explored for developing functional materials with enhanced properties.
Application Example:
Polymers modified with this compound have shown improved thermal stability and mechanical strength. These materials are being investigated for applications in coatings and advanced composites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituent positions, halogen types, amine groups, and functional groups. Key differences in reactivity, physicochemical properties, and applications are highlighted.
Substituent Position and Halogen Variation
- Impact of Halogens : Fluorine’s electronegativity enhances boronate stability and directs electrophilic substitution, whereas chlorine may deactivate the aromatic ring .
- Positional Effects : Boronate at position 3 (target compound) balances steric accessibility and electronic conjugation, unlike analogs with boronate at positions 2 or 5 .
Amine Group Variations
- Secondary vs. Primary Amines : Cyclohexanamine (target) offers better stability and reduced side reactions compared to primary aniline derivatives .
- Heterocyclic Amines : Piperidine and morpholine analogs (e.g., 4-boronate-benzylmorpholine, CAS 364794-79-6) exhibit higher water solubility, advantageous for biological applications .
Functional Group Modifications
- Amides vs. Amines : Amides (e.g., benzamide derivatives) are less reactive in coupling reactions due to electron-withdrawing effects, whereas amines (target compound) are preferred for functionalization .
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a cornerstone for introducing boronate esters into aromatic systems. While direct synthesis data for the target compound is limited, analogous protocols from and provide actionable frameworks. For instance, demonstrates a 71% yield in coupling 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine with a brominated benzamide using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water at 100°C. Adapting this to the target compound would involve:
-
Precursor Synthesis : Bromination at the 3-position of 2-fluorobenzylamine.
-
Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis.
-
Amine Functionalization : Introducing cyclohexylamine via reductive amination or nucleophilic substitution.
Key challenges include steric hindrance from the cyclohexyl group and boron stability during amination.
Miyaura Borylation of Halogenated Intermediates
Miyaura borylation offers a direct route to install the boronate ester. As shown in, 5-bromo-2-fluorobenzonitrile reacts with B₂Pin₂ using Pd(dppf)Cl₂ and KOAc in dioxane/DMF at 100°C, achieving 81% yield. For the target compound, this method would require:
Table 1: Miyaura Borylation Parameters from
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Base | KOAc |
| Solvent | Dioxane/DMF (10:1) |
| Temperature | 100°C |
| Yield | 81% |
Adapting these conditions to a 3-bromo-2-fluorobenzyl chloride precursor could yield the boronate intermediate, followed by cyclohexylamine coupling.
Reductive Amination Strategy
Intermediate Synthesis
A two-step approach involves:
-
Aldehyde Formation : Oxidation of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-fluorobenzyl alcohol to the corresponding aldehyde.
-
Reductive Amination : Reaction with cyclohexylamine using NaBH₃CN or H₂/Pd-C.
This method avoids harsh coupling conditions but requires precise control over oxidation states.
Optimization Challenges
-
Boronate Stability : The pinacol boronate group may degrade under acidic or oxidative conditions during amination.
-
Steric Effects : Bulky cyclohexylamine could reduce imine formation efficiency, necessitating excess reagent or elevated temperatures.
Catalytic System Comparison
Table 2: Catalytic Performance in Boronate Synthesis
| Method | Catalyst | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 71% | |
| Miyaura Borylation | Pd(dppf)Cl₂ | KOAc | Dioxane/DMF | 81% |
Palladium catalysts with bulky phosphine ligands (e.g., PPh₃) enhance stability in cross-couplings, while borylation favors chelating ligands like dppf.
Analytical Characterization
Q & A
Q. What are the key steps and conditions for synthesizing N-(2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine?
Methodological Answer: The synthesis involves:
- Inert atmosphere : Use nitrogen or argon to prevent oxidation of the boronate ester group .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency .
- Temperature control : Reactions typically proceed at 50–100°C to balance yield and side reactions .
- Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures reaction completion .
Q. Which analytical techniques are most effective for characterizing the compound's purity and structure?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for fluorine (δ ~4.5–5.5 ppm) and cyclohexyl protons (δ ~1.2–2.5 ppm) .
- ¹¹B NMR : Confirms boronate ester integrity (δ ~30–35 ppm) .
- HPLC : Quantify purity (>95%) using a C18 column and acetonitrile/water gradient .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 388.23) .
Q. What are the recommended storage conditions and handling protocols for this compound?
Methodological Answer:
- Storage :
- Handling :
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed cross-coupling reactions involving this boronate ester?
Methodological Answer: Optimization parameters include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for Suzuki-Miyaura coupling .
- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in THF/H₂O (3:1) at 80°C .
- Ligands : Bidentate ligands (e.g., dtbpy) improve regioselectivity in meta-substituted aryl couplings .
Data Contradiction Note :
Yields may vary with aryl halide electrophilicity. For electron-deficient partners, reduce temperature to 60°C to minimize deboronation .
Q. How should discrepancies in reaction yields or byproduct formation be addressed during synthesis?
Methodological Answer:
Q. Troubleshooting Table :
| Issue | Cause | Solution |
|---|---|---|
| Low yield | Incomplete boronation | Extend reaction time (12–24 hrs) |
| Byproducts | Hydrolysis of boronate | Use anhydrous solvents and inert gas |
Q. What methodologies are used to evaluate this compound's potential in boron neutron capture therapy (BNCT)?
Methodological Answer:
- In vitro testing :
- In vivo models :
Q. What strategies mitigate solubility challenges in experimental applications of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
